ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate
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Description
Ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.16304257 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties .
Mode of Action
It’s known that similar compounds participate in multicomponent condensation reactions, such as the ugi-type multicomponent condensation . This process leads to the formation of heterocyclic enamines .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biological Activity
Ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O3
- Molecular Weight : 330.39 g/mol
- CAS Number : Not specified in the results.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing primarily on its potential as an antimicrobial agent, enzyme inhibitor, and neuroprotective compound.
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication. The IC50 values for related compounds have been reported as low as 0.0017μM against E. coli DNA gyrase .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related derivatives range significantly depending on structural modifications .
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Compound 7 | AChE | 0.23 |
Compound 8 | BuChE | 0.13 |
3. Neuroprotective Effects
The neuroprotective potential of quinoline derivatives has been highlighted in several studies. For example, certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . The mechanism often involves modulation of neurotransmitter levels and inhibition of oxidative stress pathways.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound showed effective inhibition against multiple strains of bacteria at concentrations lower than 150μM, with minimal cytotoxicity (CC50 > 500 µM) .
Case Study 2: Enzyme Inhibition Mechanism
Molecular docking studies have been performed to elucidate the binding interactions between this compound and AChE. The findings suggest that the presence of specific substituents enhances binding affinity and selectivity towards the enzyme, making it a candidate for further development as a therapeutic agent against neurodegenerative disorders .
Properties
IUPAC Name |
ethyl 8-methyl-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-26-21(25)17-19(22-13-12-15-9-5-4-6-10-15)16-11-7-8-14(2)18(16)23-20(17)24/h4-11H,3,12-13H2,1-2H3,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZJNUZAVDLGSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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